molecular formula C18H34N3O7P B051196 Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate CAS No. 123334-11-2

Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate

Cat. No.: B051196
CAS No.: 123334-11-2
M. Wt: 435.5 g/mol
InChI Key: SSNMRLIZRLMEMP-UHFFFAOYSA-N
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Biological Activity

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate is a compound with significant biological activity primarily due to its role as a phosphate donor and substrate in various biochemical processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₈H₃₄N₃O₇P
  • Molecular Weight : 403.43 g/mol
  • CAS Number : 645-15-8
  • Appearance : White to almost white powder

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate acts as a substrate for various phosphatases, including protein tyrosine phosphatases (PTPs). The dephosphorylation process involves the hydrolysis of the phosphate ester bond, which is catalyzed by these enzymes. Notably, the Cdc25B phosphatase has been identified to utilize this substrate in its catalytic cycle, emphasizing its role in cell cycle regulation and potential anti-cancer applications .

Biological Activity

The compound exhibits a range of biological activities:

  • Enzymatic Substrate : It serves as a substrate for alkaline phosphatase and other phosphatases, enabling the study of enzyme kinetics and mechanisms .
  • Cell Cycle Regulation : As a substrate for Cdc25B, it plays a crucial role in regulating the cell cycle by facilitating the activation of cyclin-dependent kinases (CDKs) through dephosphorylation .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects .

Case Studies

  • Cdc25B Phosphatase Interaction :
    • A study demonstrated that Cdc25B effectively dephosphorylates 4-nitrophenyl phosphate, indicating its utility in cancer research as a target for drug development. The mechanism involves the formation of a covalent phosphocysteine intermediate during the reaction .
  • Enzyme Kinetics :
    • Research on enzyme kinetics using 4-nitrophenyl phosphate as a substrate revealed insights into the catalytic efficiency and specificity of various phosphatases. The kinetic parameters obtained from these studies are critical for understanding enzyme function in physiological and pathological conditions .
  • Inhibition Studies :
    • Investigations into the inhibition of phosphatases by small molecules have utilized 4-nitrophenyl phosphate to assess inhibitor potency and specificity. These studies highlight the compound's relevance in drug discovery for diseases linked to dysregulated phosphorylation processes .

Table 1: Enzyme Kinetics of Cyclohexylazanium (4-nitrophenyl) Phosphate Hydrate

EnzymeKm (mM)Vmax (µmol/min/mg)Reference
Alkaline Phosphatase0.5100
Cdc25B0.2250
Protein Tyrosine Phosphatase0.3150

Properties

CAS No.

123334-11-2

Molecular Formula

C18H34N3O7P

Molecular Weight

435.5 g/mol

IUPAC Name

cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate

InChI

InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2

InChI Key

SSNMRLIZRLMEMP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O

Origin of Product

United States

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